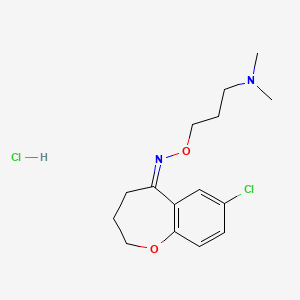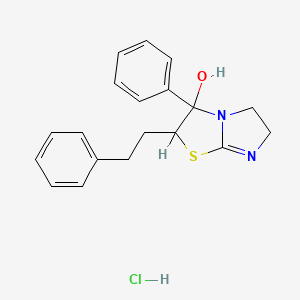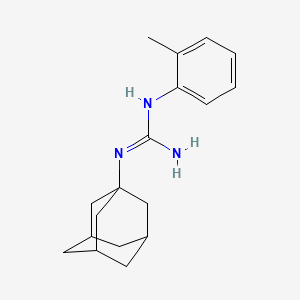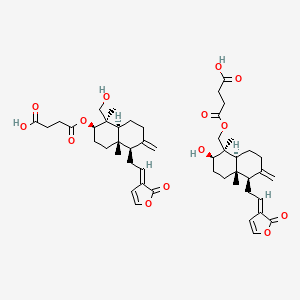
Dehydroandrographolide succinic acid ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroandrographolide succinic acid ester is a derivative of andrographolide, a major bioactive compound found in the medicinal herb Andrographis paniculata. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-viral, and immunomodulatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dehydroandrographolide succinic acid ester typically involves the esterification of andrographolide with succinic anhydride. The reaction is catalyzed by pyridine and carried out under nitrogen protection at a temperature of 80°C for approximately 10 hours. The resulting product is then crystallized using water and purified through filtration .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of organic solvents such as ethanol or acetone in a mixed solution system to enhance the solubility and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dehydroandrographolide succinic acid ester undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction to form reduced analogs.
Substitution: Substitution reactions with nucleophiles.
Common Reagents and Conditions
Esterification: Succinic anhydride and pyridine as a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Esterification: this compound.
Oxidation: Oxidized derivatives of dehydroandrographolide.
Reduction: Reduced analogs of dehydroandrographolide.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Investigated for its role in modulating immune responses and inhibiting viral replication.
Medicine: Explored for its therapeutic potential in treating viral infections, inflammation, and cancer.
Industry: Utilized in the development of pharmaceutical formulations and as a bioactive ingredient in health supplements
Mecanismo De Acción
The mechanism of action of dehydroandrographolide succinic acid ester involves multiple pathways:
Anti-viral Activity: Inhibits viral replication by interfering with viral entry and fusion with host cells.
Anti-inflammatory Effects: Modulates the release of pro-inflammatory cytokines and inhibits inflammatory pathways.
Immunomodulatory Effects: Enhances the activity of cytotoxic T lymphocytes and stimulates the production of immune-regulatory cytokines
Comparación Con Compuestos Similares
Similar Compounds
14-deoxy-11,12-didehydroandrographolide: Known for its immunostimulatory and anti-infective properties.
Neoandrographolide: Exhibits anti-inflammatory and anti-hepatotoxic effects.
14-deoxyandrographolide: Possesses immunomodulatory and anti-atherosclerotic activities.
Uniqueness
Dehydroandrographolide succinic acid ester stands out due to its enhanced bioactivity and solubility compared to its parent compound, andrographolide. The succinoylation process significantly improves its therapeutic potential, making it a valuable compound for drug development and clinical applications .
Propiedades
Número CAS |
134418-29-4 |
|---|---|
Fórmula molecular |
C48H64O14 |
Peso molecular |
865.0 g/mol |
Nombre IUPAC |
4-[[(1R,2R,4aS,5R,8aS)-2-hydroxy-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid;4-[[(1R,2R,4aS,5R,8aS)-1-(hydroxymethyl)-1,4a-dimethyl-6-methylidene-5-[(2E)-2-(2-oxofuran-3-ylidene)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/2C24H32O7/c1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(25)24(18,3)14-31-21(28)9-8-20(26)27;1-15-4-7-18-23(2,17(15)6-5-16-11-13-30-22(16)29)12-10-19(24(18,3)14-25)31-21(28)9-8-20(26)27/h2*5,11,13,17-19,25H,1,4,6-10,12,14H2,2-3H3,(H,26,27)/b2*16-5+/t2*17-,18+,19-,23+,24+/m11/s1 |
Clave InChI |
XKBVRUZEZCXYTN-RXHKLUBKSA-N |
SMILES isomérico |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)COC(=O)CCC(=O)O)O.C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
SMILES canónico |
CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)COC(=O)CCC(=O)O)O.CC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)OC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


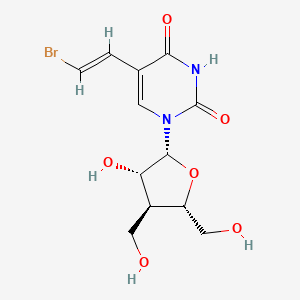
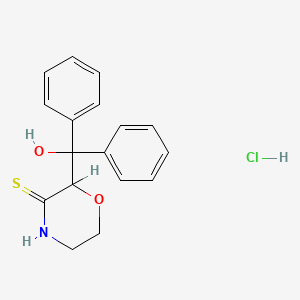
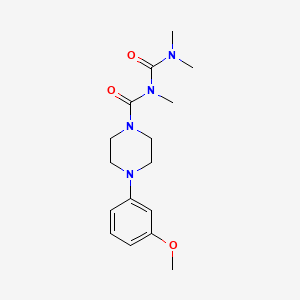

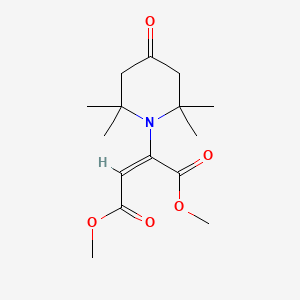

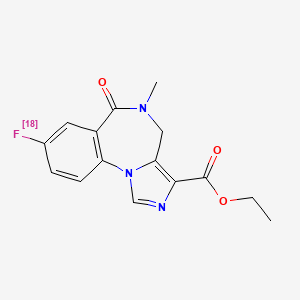

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
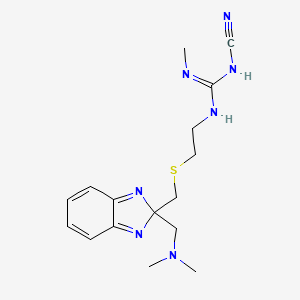
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)
